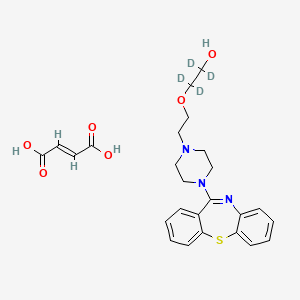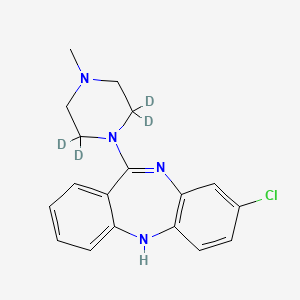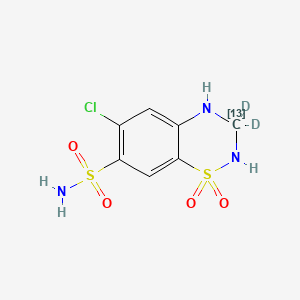
Quetiapine D4 fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quetiapine D4 fumarate, also known as 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-D4 (2E)-2-Butenedioate, is an antipsychotic drug . It is primarily used to treat various types of psychiatric disorders, such as schizophrenia, bipolar or unipolar disorders, or borderline disorder . It is also used for sleep disorders . Quetiapine acts on dopamine, serotonin, noradrenaline, histamine, and other neurotransmitters .
Synthesis Analysis
Quetiapine undergoes extensive metabolism, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . The major metabolic pathways involved in metabolite formation are CYP3A4/5 and/or CYP2D6 .Molecular Structure Analysis
The molecular formula of Quetiapine D4 fumarate is C25H29N3O6S . The molecular weight is 503.6 g/mol . The exact mass and monoisotopic mass are 503.20281381 g/mol .Chemical Reactions Analysis
Quetiapine undergoes degradation under different stress conditions such as oxidation, hydrolysis, heat, humidity, and photolysis .Physical And Chemical Properties Analysis
Quetiapine D4 fumarate has a molecular weight of 503.6 g/mol . The exact mass and monoisotopic mass are 503.20281381 g/mol . The hydrogen bond donor count is 3, and the hydrogen bond acceptor count is 9 . The rotatable bond count is 8 .Wissenschaftliche Forschungsanwendungen
It has been investigated for treating autistic disorder in children and adolescents but showed poor tolerance and serious side effects in this group (Martin et al., 1999).
It is effective as monotherapy and adjunct therapy for major depressive disorder (MDD), with meaningful efficacy demonstrated in several clinical trials. However, it may cause weight gain and changes in metabolic parameters (Pae et al., 2010).
Quetiapine XR has been used as adjunctive therapy in MDD patients with an inadequate response to antidepressants. It was effective in improving depressive symptoms, although there were adverse events like dry mouth and dizziness (El-Khalili et al., 2010).
Quetiapine fumarate has been incorporated into solid lipid nanoparticles (SLN) to improve its oral bioavailability, minimizing first-pass metabolism (Narala & Veerabrahma, 2013).
It is an effective antipsychotic for schizophrenia, with a favorable safety profile and no induction of extrapyramidal symptoms (Small et al., 1997).
Quetiapine is well-tolerated in elderly patients with psychotic disorders and reduces both positive and negative symptoms of schizophrenia with minimal side effects (Madhusoodanan et al., 2000).
Low-dose quetiapine may have negative metabolic consequences, suggesting caution in its routine prescription for sleep disturbances (Carr et al., 2016).
It has shown effectiveness in treating patients with MDD and comorbid fibromyalgia syndrome, addressing both depressive and pain symptoms (McIntyre et al., 2014).
Quetiapine's efficacy and tolerability make it a candidate for long-term treatment of psychotic disorders, with a low incidence of motor adverse effects and prolactin elevation (Tandon, 2003).
Safety And Hazards
Quetiapine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity and specific target organ toxicity (single exposure) . It is also associated with serious eye damage/eye irritation . Users are advised to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-SQGQDMBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quetiapine D4 fumarate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









